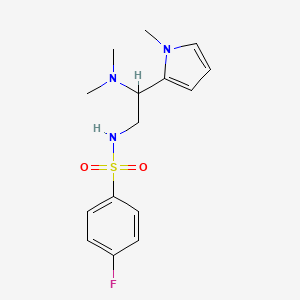
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H20FN3O2S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₇H₂₅N₃O₂S
- Molecular Weight : 335.5 g/mol
- CAS Number : 1049373-36-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₂S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 1049373-36-5 |
The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in synaptic transmission and plasticity in the central nervous system (CNS). It acts as a positive allosteric modulator, enhancing the receptor's response to glutamate and glycine, leading to increased calcium ion influx and subsequent neuronal excitability .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : The compound has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating glutamatergic signaling.
- Cognitive Enhancement : It may enhance cognitive functions by improving synaptic plasticity, which is vital for learning and memory processes.
- Potential Antidepressant Effects : Preliminary studies suggest that it could possess antidepressant-like effects through its action on glutamate receptors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Study on Cognitive Function : A study demonstrated that administration of the compound improved performance in memory tasks in animal models, suggesting its role in cognitive enhancement .
- Neuroprotection Against Excitotoxicity : Another research focused on its neuroprotective capabilities against excitotoxicity induced by excessive glutamate levels, indicating a promising avenue for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparative analysis with other known NMDAR modulators was conducted. The following table summarizes key findings:
| Compound Name | Mechanism of Action | Potency (pEC50) | Neuroprotective Effects |
|---|---|---|---|
| This compound | Positive allosteric modulator | 7.5 | Yes |
| R-(+)-EU-1180–453 | Non-selective NMDAR antagonist | 6.8 | Limited |
| Memantine | Uncompetitive antagonist | 7.0 | Moderate |
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-5-4-10-19(14)3)11-17-22(20,21)13-8-6-12(16)7-9-13/h4-10,15,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXFPBYIRRIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














